mitomycin C

概要

説明

Mitomycin C is a chemotherapeutic agent derived from the bacterium Streptomyces caespitosus. It is known for its potent antitumor activity and is used in the treatment of various cancers, including upper gastrointestinal, anal, and breast cancers. It is also used topically in eye surgeries to prevent scarring and in bladder cancer treatment .

準備方法

Synthetic Routes and Reaction Conditions

Mitomycin C is synthesized through a complex series of reactions starting from 3-amino-5-hydroxybenzoic acid. The process involves several key steps, including the formation of a quinone structure, aziridine ring formation, and carbamate group addition. The reaction conditions typically involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the correct formation of the molecular structure .

Industrial Production Methods

Industrial production of this compound involves fermentation of Streptomyces caespitosus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate this compound. The purified compound is further processed to ensure its stability and efficacy for medical use .

化学反応の分析

Reductive Activation of Mitomycin C

This compound (MC) undergoes bioreductive activation to form reactive intermediates capable of DNA alkylation. The quinone moiety in MC is reduced enzymatically or chemically to a hydroquinone intermediate . This step is critical, as MC is pharmacologically inactive in its quinone form .

Key Steps in Activation

-

Reduction of the Quinone Moiety :

-

Elimination of Methoxy Group :

-

Formation of Quinone Methide :

DNA Alkylation and Crosslinking

The activated MC forms mono- and bi-functional DNA adducts , primarily targeting the N2 position of guanine .

Mechanism of DNA Alkylation

-

First Alkylation :

-

Second Alkylation :

Impact of Crosslinking

-

Cytotoxicity : Interstrand DNA crosslinks inhibit replication and transcription .

-

Repair Deficiency : Cells with impaired DNA repair (e.g., deficient in CHO cell lines) exhibit heightened sensitivity .

Thiol-Mediated Activation

-

Autocatalytic Reaction : Thiols (e.g., glutathione) reduce MC to aziridinomitosene, which is trapped by nucleophiles like DNA .

-

pH Sensitivity : Optimal activation occurs at pH near the thiol’s pKa (e.g., acidic conditions) .

Oxidative Damage

-

Superoxide Production : One-electron reduction of MC generates superoxide radicals, causing oxidative DNA damage .

-

Hydrogen Peroxide : Disproportionation of superoxide yields H₂O₂, contributing to nonspecific toxicity .

Critical Functional Groups

Binding Specificity

-

Guanine N2 Position : Blocking the 2-amino group reduces MC binding by ~50%, confirming it as the primary target .

-

Poly-G Analog Studies : Polyribonucleotides lacking the 2-amino group show diminished MC reactivity .

Comparative Studies with DMC

Decarbamoyl this compound (DMC), lacking the carbamate group, retains cytotoxicity comparable to MC, suggesting monoadducts contribute significantly to antitumor effects .

Kinetic Analysis

科学的研究の応用

Cancer Treatment Applications

Mitomycin C has been extensively studied and applied in the treatment of various cancers, including:

Case Studies

- Gastric Cancer Treatment : A study demonstrated that MMC combined with other chemotherapeutics improved outcomes in patients with advanced gastric cancer. The regimen showed a significant reduction in tumor size and improved overall survival rates .

- Head and Neck Keloids : In a clinical trial, topical MMC was found to prevent recurrence of keloids with a success rate of 90% .

- Bladder Cancer : A review indicated that MMC is effective when administered directly into the bladder, reducing recurrence rates in patients with superficial bladder tumors .

This compound in Non-Oncological Applications

This compound's applications extend beyond oncology:

- Treatment of Acinetobacter baumannii Infections : Research indicates that MMC effectively inhibits the growth of this antibiotic-resistant bacterium, showcasing its potential as an antimicrobial agent .

- Parkinson’s Disease Research : Preliminary studies suggest that MMC may improve motor functions in mouse models by enhancing dopamine release and reducing tumor formation from embryonic stem cells .

- Esophageal Strictures : A double-blind study found that topical MMC significantly improved recovery rates post-endoscopic dilation for esophageal strictures compared to placebo .

Safety and Toxicity

While this compound is effective, it is associated with several adverse effects:

- Nephrotoxicity : Studies have reported renal functional deterioration in patients receiving MMC, particularly when combined with other chemotherapeutics. Monitoring renal function is essential during treatment .

- Hemolytic Uremic Syndrome (HUS) : There are documented cases linking MMC to HUS, characterized by microangiopathic hemolytic anemia and acute renal failure. Awareness of this risk is crucial for clinicians prescribing this drug .

作用機序

Mitomycin C exerts its effects by selectively inhibiting DNA synthesis. It forms cross-links between DNA strands, preventing their separation and thus inhibiting replication and transcription. This leads to cell death, particularly in rapidly dividing cancer cells. The molecular targets include guanine and cytosine bases in DNA, and the pathways involved are primarily related to DNA repair and apoptosis .

類似化合物との比較

Mitomycin C is unique due to its bioreductive alkylation mechanism. Similar compounds include:

Diaziquone: Another quinone-containing compound that also undergoes reduction to form DNA cross-links.

Porfiromycin: A derivative of this compound with similar antitumor activity.

Mitomycin A and B: Other members of the mitomycin family with varying degrees of efficacy and toxicity

This compound stands out due to its potent activity and unique mechanism of action, making it a valuable tool in cancer therapy and scientific research.

生物活性

Mitomycin C (MMC) is a potent chemotherapeutic agent originally derived from the bacterium Streptomyces caespitosus. It is primarily recognized for its anticancer properties, particularly in the treatment of various solid tumors. Recent studies have also highlighted its antibacterial activity, making it a compound of interest beyond oncology. This article delves into the biological activities of MMC, including its mechanisms of action, clinical applications, and emerging research findings.

This compound exerts its biological effects through several mechanisms:

- DNA Alkylation : The most well-studied mechanism involves the bioreduction of MMC to a highly reactive form that alkylates DNA, leading to cross-linking and ultimately cell death. This process is crucial for its anticancer effects .

- Inhibition of Thioredoxin Reductase : Recent research has identified that MMC can inhibit thioredoxin reductase, an enzyme involved in cellular redox balance, thereby contributing to its cytotoxic effects .

- Antibacterial Activity : MMC has demonstrated significant antibacterial properties against various Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. Its antibacterial efficacy may be enhanced when used in combination with other antibiotics .

Clinical Applications

This compound is utilized in various clinical settings:

- Oncology : It is commonly used as an adjuvant therapy in cancers such as gastric and colorectal cancer. A case study highlighted the use of MMC in a patient with stage III gastric cancer, where it was administered every four weeks post-surgery .

- Laryngotracheal Stenosis Treatment : A systematic review involving 387 patients indicated that MMC significantly improved outcomes in patients undergoing endoscopic treatment for laryngotracheal stenosis, with a resolution rate of 69% in those treated with MMC .

- Antimicrobial Therapy : The compound's ability to combat multidrug-resistant (MDR) strains has led to investigations into its repurposing for treating bacterial infections. Studies have shown that combining MMC with other antibiotics can enhance antibacterial activity against resistant strains .

Case Study 1: Hemolytic Uremic Syndrome

A notable case involved a 42-year-old female who developed hemolytic uremic syndrome after receiving MMC as adjuvant therapy for gastric cancer. Despite severe complications, her cancer stabilized for 24 months before recurrence .

Case Study 2: Oral Cancer Surgery

In a pilot study exploring the role of MMC injections on surgical resection beds for oral cancer patients, results indicated a trend towards reduced locoregional recurrences compared to control groups using betadine .

Research Findings

Recent studies have further elucidated the biological activity of MMC:

- Antibacterial Efficacy : Research found that MMC exhibits potent antibacterial activity against MDR strains of bacteria. The compound was effective even when combined with phage therapy, suggesting potential for innovative treatment strategies against resistant infections .

- Toxicity and Side Effects : While effective, the use of MMC is not without risks. Toxicity profiles indicate potential side effects such as neutropenia and anemia, particularly in patients undergoing combination chemotherapy regimens .

Summary Table of Biological Activities

特性

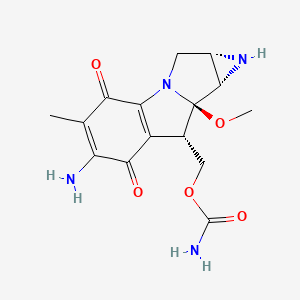

IUPAC Name |

[(4S,6S,7R,8S)-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23-2)13-7(18-13)3-19(15)10(8)11(5)20/h6-7,13,18H,3-4,16H2,1-2H3,(H2,17,22)/t6-,7+,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWIBSHFKIJFRCO-WUDYKRTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O5 | |

| Record name | MITOMYCIN C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020898 | |

| Record name | Mitomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mitomycin c appears as blue-violet crystals. Used as an anti-tumor antibiotic complex. (EPA, 1998), Water-soluble crystals that are blue-violet; [CAMEO], Solid | |

| Record name | MITOMYCIN C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitomycin C | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mitomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (NTP, 1992), Soluble (8430 mg/L), SOL IN WATER, METHANOL, BUTYL ACETATE, ACETONE, AND CYCLOHEXANONE; SLIGHTLY SOL IN BENZENE, ETHER, AND CARBON TETRACHLORIDE; PRACTICALLY INSOL IN PETROLEUM ETHER., Freely soluble in organic solvents, 1.01e+01 g/L | |

| Record name | MITOMYCIN C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITOMYCIN C | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Mitomycin is activated in vivo to a bifunctional and trifunctional alkylating agent. Binding to DNA leads to cross-linking and inhibition of DNA synthesis and function. Mitomycin is cell cycle phase-nonspecific., ... REACTS WITH BACTERIAL DNA BUT NOT WITH ISOLATED DNA, UNLESS ... REDUCING SYSTEM IS ADDED. CROSS LINKING EFFICIENCY ... INCR IN ISOLATED BACTERIAL DNA CONTAINING INCR AMT OF CYTOSINE & GUANOSINE., ITS REDUCED FORM CONTAINS INDOLE GROUP EMBODYING ALLYLIC CARBAMATE RESIDUE. ANTIBIOTIC IS CYTOTOXIC & CARCINOGENIC BUT IS INACTIVE AS CYTOTOXIC AGENT UNLESS REDUCED ... IT ACTS AS DIFUNCTIONAL AGENT IN CROSS LINKING DNA., The drug inhibits DNA synthesis and cross-links DNA at the N6 position of adenine and at the O6 and N2 positions of guanine. In addition, single-strand breakage of DNA is caused by reduced mitomycin; this can be prevented by free radical scavengers. Its action is most prominent during the late G1 and early S phases of the cell cycle., In high concentrations ... /mitomycin/ may ... inhibit RNA and protein synthesis., For more Mechanism of Action (Complete) data for MITOMYCIN C (11 total), please visit the HSDB record page. | |

| Record name | Mitomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITOMYCIN C | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

BLUE-VIOLET CRYSTALS | |

CAS No. |

50-07-7 | |

| Record name | MITOMYCIN C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitomycin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitomycin [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mitomycin C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Azirino[2',3':3,4]pyrrolo[1,2-a]indole-4,7-dione, 6-amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methyl-, (1aS,8S,8aR,8bS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mitomycin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50SG953SK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MITOMYCIN C | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Above 680 °F (EPA, 1998), >360 °C, ABOVE 360 °C, > 360 °C | |

| Record name | MITOMYCIN C | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5080 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mitomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00305 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITOMYCIN C | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3239 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mitomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014450 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: [, , , ] Mitomycin C acts as a DNA cross-linking agent. Upon entering the cell, it undergoes bioreductive activation, leading to the formation of reactive metabolites. These metabolites then covalently bind to DNA, primarily at guanine-cytosine (G-C) rich regions, forming interstrand cross-links. These cross-links disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

A: [] Research suggests that this compound treatment can lead to increased p21 levels, which subsequently bind to cyclin B-cdc2 complexes. This binding inhibits cdc2 kinase activity, a key regulator of the G2/M transition, resulting in G2 arrest.

A: [] The molecular formula of this compound is C15H18N4O5, and its molecular weight is 334.33 g/mol.

A: While the provided research doesn't include specific spectroscopic data, structural analysis of this compound has been performed using X-ray diffraction to determine its crystal and molecular structure. []

A: [] this compound degrades more rapidly at lower pH values in sodium chloride solutions. Storing this compound solutions in sodium chloride at 5°C significantly improves stability compared to room temperature, regardless of pH.

ANone: this compound itself is not typically used as a catalyst. Its primary mechanism of action revolves around DNA cross-linking, making it unsuitable for catalytic applications.

ANone: While the provided research does not delve into detailed computational modeling of this compound, such approaches can be invaluable for understanding its interactions with DNA, predicting the activity of derivatives, and designing more effective analogs.

A: [] While specific SAR studies are not detailed in the provided research, modifications to the quinone moiety and aziridine ring are known to influence this compound's activation and cross-linking activity. Researchers continue to explore analogs with improved potency, selectivity, and pharmacokinetic properties.

A: [] Research highlights the use of microencapsulation as a delivery strategy for this compound in treating liver metastases. [] This approach allows for targeted delivery, potentially reducing systemic toxicity.

A: [] Research indicates that microencapsulated this compound, when administered via the hepatic artery, exhibits significantly higher clearance, volume of distribution, and half-life compared to free this compound. Additionally, the peak drug concentration observed was considerably lower with the microencapsulated form.

ANone: Researchers employ a range of in vitro and in vivo models to evaluate this compound's efficacy:

- In vitro studies commonly use human cancer cell lines, such as HeLa S3 cells [] and prostate carcinoma cells (DU145). []

- Animal models, such as rats with implanted tumors, are used to evaluate the effectiveness of this compound in vivo, particularly for locoregional therapies like transarterial chemoembolization (TACE). []

A: Yes, this compound has been extensively studied in clinical trials for various cancer types, including lung cancer, bladder cancer, and anal canal carcinoma. [, , ]

ANone: While not extensively discussed in the provided research, resistance to this compound can occur through mechanisms like decreased cellular uptake, increased drug detoxification, and enhanced DNA repair capacity.

ANone: As a potent cytotoxic agent, this compound is associated with a range of potential side effects, including myelosuppression, gastrointestinal toxicity, and skin reactions. The specific toxicities observed can depend on the dose, route of administration, and individual patient factors.

A: [, , ] Researchers are actively investigating drug delivery systems like microencapsulation and degradable starch microspheres to enhance this compound's delivery to tumor sites. These strategies aim to increase local drug concentration while minimizing systemic exposure and associated side effects.

ANone: Various analytical techniques are crucial in this compound research, including:

- High-performance liquid chromatography (HPLC): Used to assess this compound concentration and stability in different solutions. []

- Immunohistochemistry: Used to examine the expression of proteins, such as matrix metalloproteinase-1 (MMP-1), in tissues treated with this compound. []

- Flow cytometry: Employed to analyze cell cycle arrest and apoptosis induced by this compound. []

- Western blotting: Used to detect the activity of specific proteins, such as p38MAPK and ATF-2, in cells treated with this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。